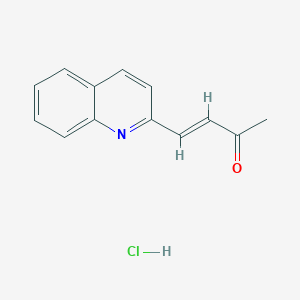![molecular formula C17H20N4O3 B6123995 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6123995.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as AG-024322, is a small molecule inhibitor that has gained attention in the field of cancer research. It was initially discovered by scientists at Pfizer and later acquired by Astellas Pharma. AG-024322 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
作用機序
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone inhibits the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK5. These kinases play important roles in cell cycle regulation and are often dysregulated in cancer cells. By inhibiting these kinases, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone causes cell cycle arrest and ultimately cell death in cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is also often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects in cancer cells. It causes cell cycle arrest in the G2/M phase, which is associated with DNA damage response and repair. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF) and its receptor, which are important for the formation of new blood vessels.
実験室実験の利点と制限
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and sensitize them to radiation therapy. It also has a well-defined mechanism of action, which makes it easier to study. However, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has some limitations, including its moderate yield and purity, which can make it difficult to work with. In addition, it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
将来の方向性
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and viral infections. Furthermore, future research could focus on improving the synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone to increase its yield and purity, as well as developing more potent and selective inhibitors of CDKs and EGFR.
合成法
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves several steps, starting with the reaction of 1,3-benzodioxole with methylamine to form 4-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperazine. This intermediate is then reacted with 2-amino-6-methyl-4(3H)-pyrimidinone in the presence of a coupling agent to yield 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. The overall yield of this synthesis is moderate, but improvements have been made to increase the yield and purity of the final product.
科学的研究の応用
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant treatment for cancer patients. Furthermore, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-8-16(22)19-17(18-12)21-6-4-20(5-7-21)10-13-2-3-14-15(9-13)24-11-23-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPAGJMOIKIIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methylpyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![1-{2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6123942.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123950.png)
![N-(4-ethoxyphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123953.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6123969.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)
![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6123999.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6124007.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6124010.png)